N-Cyclohexyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
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Overview
Description
N-Cyclohexyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide: is a complex organic compound with the molecular formula C39H41N3O2 . This compound is known for its unique structure, which includes a diazabicyclo nonane core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide involves multiple steps. One common method includes the formation of the diazabicyclo nonane core through cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Cyclohexyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-1-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-7-carboxamide
- N-Ethyl-2,4,6,8-tetrakis(4-methoxyphenyl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane-7-carboxamide
- 2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo(3.3.1)nonane-7-carboxamide
Uniqueness
N-Cyclohexyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide is unique due to its specific substitution pattern and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
82058-32-0 |
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Molecular Formula |
C39H41N3O2 |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
N-cyclohexyl-1-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C39H41N3O2/c1-39-35(29-21-11-4-12-22-29)41-33(27-17-7-2-8-18-27)32(37(39)43)34(28-19-9-3-10-20-28)42(36(39)30-23-13-5-14-24-30)38(44)40-31-25-15-6-16-26-31/h2-5,7-14,17-24,31-36,41H,6,15-16,25-26H2,1H3,(H,40,44) |
InChI Key |
QARQMLRJUWCFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(NC(C(C1=O)C(N(C2C3=CC=CC=C3)C(=O)NC4CCCCC4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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